![molecular formula C20H16N2O3 B2721644 N-(4-(benzo[d]oxazol-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide CAS No. 927543-75-7](/img/structure/B2721644.png)
N-(4-(benzo[d]oxazol-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoxazole is a heterocyclic compound with a fusion of benzene and oxazole. It’s an aromatic organic compound with a bicyclic structure and molecular formula C7H5NO . Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT 3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives can be confirmed by spectroscopic techniques including FTIR, 1H/13C-NMR .Chemical Reactions Analysis
The chemical reactions of benzoxazole derivatives can be analyzed using various techniques such as IR, 1H-NMR, 13C-NMR, and mass spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives can be determined using various techniques. For example, the melting point can be determined experimentally, and the IR spectrum can provide information about the functional groups present in the compound .Applications De Recherche Scientifique
Medicinal Chemistry and Biological Activity
Compounds with structural elements similar to "N-(4-(benzo[d]oxazol-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide" have been synthesized and evaluated for their potential biological applications. For example, studies have explored the synthesis and characterization of derivatives with potential for binding nucleotide protein targets, indicating a focus on developing novel therapeutic agents. These investigations often assess biological activities such as inhibitory effects on enzymes or receptors, with the aim of discovering new treatments for diseases (A. Saeed et al., 2015).
Synthesis Methodologies
Research into the synthesis of complex organic molecules often sheds light on new chemical reactions and methodologies that can be applied across various fields, including drug discovery and material science. For instance, the development of practical synthesis methods for complex molecules demonstrates advancements in organic chemistry that enable the efficient and selective assembly of molecules with potential therapeutic applications (T. Ikemoto et al., 2005).
Antimicrobial and Antioxidant Activities
Some studies focus on the antimicrobial and antioxidant activities of novel compounds, which are crucial in the fight against infectious diseases and oxidative stress-related conditions. For example, compounds synthesized from benzothiazole derivatives have shown promising results in in vitro screenings for these activities, highlighting the potential of such molecules in pharmaceutical research (M. A. Sindhe et al., 2016).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c1-12-11-16(13(2)24-12)19(23)21-15-9-7-14(8-10-15)20-22-17-5-3-4-6-18(17)25-20/h3-11H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDESUEWVUPSJGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d]oxazol-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-Cyano-3-(furan-2-yl)-N-[1-(3-imidazol-1-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2721562.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2721563.png)

![[(2-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2721566.png)
![(E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B2721569.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-({2-[(3-methoxypropyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]propanamide](/img/structure/B2721570.png)
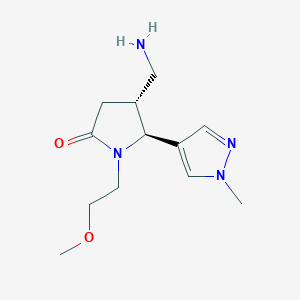
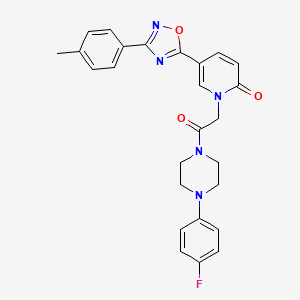
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2721574.png)
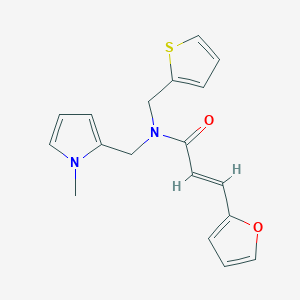
![2-Methyl-5-[(pyrrolidin-2-yl)methoxy]-1,3,4-thiadiazole](/img/structure/B2721581.png)
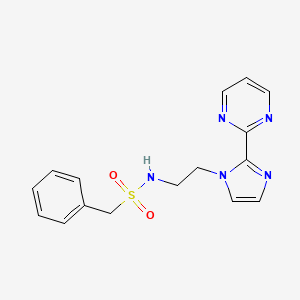
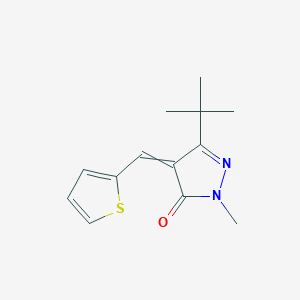
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2721584.png)